Ethanol, 2,2'-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- is a complex organic compound that belongs to the class of 1,3,5-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under anhydrous conditions using solvents such as benzene or diethyl ether. The reaction mixture is refluxed for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The triazine ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Properties
CAS No. |
148312-39-4 |
---|---|
Molecular Formula |
C13H21N5O2 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H21N5O2/c19-7-5-18(6-8-20)13-16-11(9-1-2-9)15-12(17-13)14-10-3-4-10/h9-10,19-20H,1-8H2,(H,14,15,16,17) |
InChI Key |
IXEFVJANBSCXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)N(CCO)CCO)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.